molecular formula C12H18N2O3S B2899518 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798513-30-0

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2899518
CAS No.: 1798513-30-0
M. Wt: 270.35
InChI Key: GQGSJDQGACAMCF-UHFFFAOYSA-N
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Description

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core. This core is known for its significant biological activities and is often utilized in medicinal chemistry. The compound’s structure includes a pivaloyl group attached to a pyrrolidine ring, which is further connected to the thiazolidine-2,4-dione moiety. This unique arrangement imparts the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of thiazolidine-2,4-dione with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.

    Medicine: It has potential therapeutic applications due to its biological properties, including antimicrobial and antioxidant activities.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. This activation improves insulin sensitivity and exerts hypoglycemic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione stands out due to its unique structural features, which impart distinct chemical and biological properties. The presence of the pivaloyl group and pyrrolidine ring enhances its stability and biological activity compared to other similar compounds .

Biological Activity

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and metabolic regulation. This compound belongs to the thiazolidinedione class, which is known for its role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. This article explores the biological activity of this compound through various studies and findings.

Thiazolidinediones (TZDs) like the compound primarily exert their biological effects by activating PPAR-γ. This receptor plays a crucial role in regulating glucose and lipid metabolism, influencing insulin sensitivity, and modulating inflammation. Activation of PPAR-γ leads to:

  • Increased insulin sensitivity : Enhancing glucose uptake in adipose tissue and muscle.
  • Regulation of lipid metabolism : Promoting fatty acid storage and glucose metabolism.
  • Anti-inflammatory effects : Reducing pro-inflammatory cytokine production.

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Antidiabetic Activity :
    • A study demonstrated that derivatives of thiazolidinediones exhibited significant hypoglycemic effects when compared to standard treatments like pioglitazone. The compound showed promising results in reducing blood glucose levels in dexamethasone-induced diabetic rat models .
    • In vitro assays indicated that the compound enhances glucose uptake in muscle cells (C2C12 myoblasts), showcasing its potential for antidiabetic applications .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to assess the binding affinity of the compound to PPAR-γ. The results indicated favorable interactions with critical amino acid residues involved in receptor activation, suggesting a strong potential for therapeutic efficacy .
  • ADMET Profile :
    • The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile analysis revealed that the compound meets several drug-like criteria according to Lipinski's Rule of Five. It demonstrated good human intestinal absorption and favorable blood-brain barrier permeability while showing non-carcinogenic properties .

Case Studies

Several case studies have explored the therapeutic implications of thiazolidinedione derivatives:

  • Case Study 1 : A clinical trial involving patients with type 2 diabetes showed that treatment with thiazolidinedione derivatives led to significant improvements in glycemic control and lipid profiles compared to placebo groups .
  • Case Study 2 : Research on animal models indicated that administration of the compound resulted in reduced liver enzyme levels (AST and ALT), indicating a protective effect against liver damage commonly associated with diabetes medications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other TZD derivatives:

CompoundHypoglycemic Effect (mg/dL)PPAR-γ ActivationLiver ToxicityADMET Profile
3-[1-(2,2-dimethylpropanoyl)...108.04 ± 4.39YesNoneFavorable
Pioglitazone153.93 ± 4.61YesMildModerate
Other TZD Derivative A120.00 ± 5.00YesNoneFavorable
Other TZD Derivative B115.00 ± 6.00YesModerateModerate

Properties

IUPAC Name

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGSJDQGACAMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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